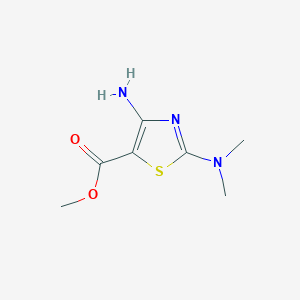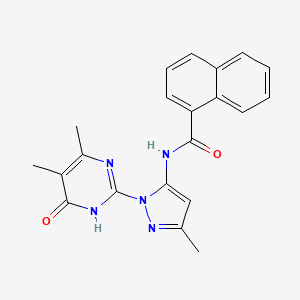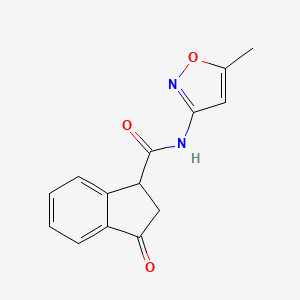![molecular formula C13H18BFO3 B2751646 [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid CAS No. 2246613-73-8](/img/structure/B2751646.png)
[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclohexyloxymethyl group and a fluorine atom. The unique structural features of this compound make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug discovery and development. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the design of enzyme inhibitors. Additionally, the fluorine atom in the compound can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components. Its unique structural features allow for the development of materials with specific properties, such as improved thermal stability and conductivity.
Mecanismo De Acción
Target of Action
The primary target of [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The organoboron reagents used in this process are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The use of organotrifluoroborate salts, such as this compound, has been shown to suppress side-products in this pathway .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid typically involves the following steps:
Bromination of 3-(Cyclohexyloxymethyl)-5-fluorobenzene: The starting material, 3-(Cyclohexyloxymethyl)-5-fluorobenzene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Lithiation and Borylation: The brominated intermediate is then subjected to lithiation using n-butyllithium, followed by borylation with a boronic acid derivative, such as triisopropyl borate, to yield the desired boronic acid compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Biaryl or Vinyl-Aryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronic acid group.
Substituted Derivatives: From nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Lacks the cyclohexyloxymethyl and fluorine substituents, making it less versatile in certain applications.
3-Fluorophenylboronic Acid: Similar to [3-(Cyclohexyloxymethyl)-5-fluorophenyl]boronic acid but lacks the cyclohexyloxymethyl group, which can affect its reactivity and applications.
Cyclohexyloxymethylphenylboronic Acid: Lacks the fluorine atom, which can influence its biological activity and stability.
Uniqueness
The uniqueness of [3-(Cyclohexyloxymethyl)-5
Propiedades
IUPAC Name |
[3-(cyclohexyloxymethyl)-5-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c15-12-7-10(6-11(8-12)14(16)17)9-18-13-4-2-1-3-5-13/h6-8,13,16-17H,1-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWDWGDQCXGMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)COC2CCCCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
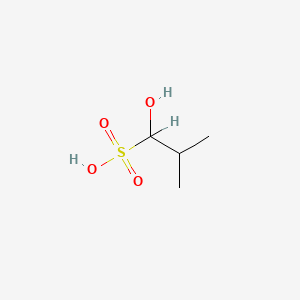
![2-(2-chloro-6-fluorophenyl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2751564.png)

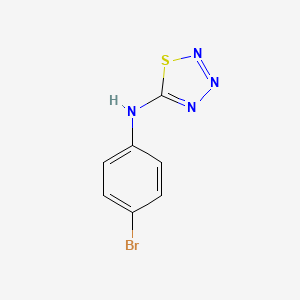
![2-[6-chloro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2751571.png)
![1,3-Dimethyl-6-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2751572.png)
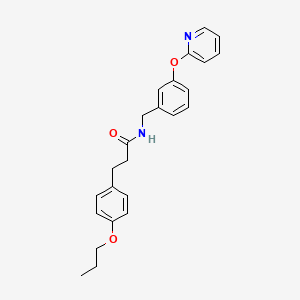
![5-Chlorofuro[2,3-b]pyridine](/img/structure/B2751575.png)
![2,4-dichloro-N-[2-(3-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2751579.png)
